N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is of particular interest due to its unique chemical structure, which combines a trifluoromethyl group, a chloro-substituted phenyl ring, and an indole sulfonyl acetamide moiety.
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions . The reaction conditions include the use of tert-butyl hydroperoxide (TBHP) as an oxidant and acetonitrile (CH3CN) as the solvent, with the reaction carried out at 140°C for 18 hours . The desired product can be obtained in good yield through this method.
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The indole moiety can undergo coupling reactions with different electrophiles, forming new C-C or C-N bonds.
Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., NaBH4), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology: It is studied for its potential antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and lipophilicity.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, allowing it to effectively interact with its targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indole-3-sulfonyl)acetamide can be compared with other indole derivatives, such as:
Indometacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Prozac: An antidepressant that contains a trifluoromethyl group, enhancing its pharmacological properties.
Fludelone: An anticancer agent with a trifluoromethyl group, known for its effectiveness in inhibiting cancer cells.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O3S/c18-12-6-5-10(17(19,20)21)7-14(12)23-16(24)9-27(25,26)15-8-22-13-4-2-1-3-11(13)15/h1-8,22H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGSHYBFCJDOAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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